5-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
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Overview
Description
®-5-Methylchroman-4-amine hydrochloride is a chiral amine compound that belongs to the class of chroman derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Methylchroman-4-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a chroman derivative, such as 5-methylchroman.
Amination: The chroman derivative undergoes an amination reaction to introduce the amine group at the 4-position. This can be achieved using reagents like ammonia or amines under suitable conditions.
Resolution: The resulting racemic mixture is then resolved to obtain the ®-enantiomer. This can be done using chiral resolution techniques such as chiral chromatography or crystallization.
Hydrochloride Formation: Finally, the ®-5-Methylchroman-4-amine is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-5-Methylchroman-4-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated resolution methods may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-5-Methylchroman-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-5-Methylchroman-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antidepressant.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-5-Methylchroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, such as the serotonin or dopamine pathways, leading to its potential effects on mood and cognition.
Comparison with Similar Compounds
Similar Compounds
5-Methylchroman-4-amine: The non-chiral version of the compound.
Chromans: Other chroman derivatives with different substituents.
Amines: Various amine compounds with similar structures.
Uniqueness
®-5-Methylchroman-4-amine hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. Its specific structure allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
5-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-3-2-4-9-10(7)8(11)5-6-12-9;/h2-4,8H,5-6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFSCHHYQWHEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CCOC2=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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